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Introduction

Frangufoline is a 14-membered frangulanine-type cyclopeptide alkaloid, a class of natural
products known for their diverse biological activities.[1][2] Isolated from various plant species,
including those from the Ziziphus genus, Frangufoline has garnered interest within the
scientific community for its potential pharmacological applications. This technical guide
provides a comprehensive overview of the spectroscopic data of Frangufoline, including
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid in
its identification, characterization, and further research.

Chemical Structure

Frangufoline possesses a complex cyclic peptide structure. Its molecular formula is
C31H42N40O4, with a molecular weight of 534.70 g/mol .[3] The structural framework is built
around a 14-membered ring containing a styrylamine moiety.
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Caption: Chemical structure of Frangufoline.
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules.
The following tables summarize the 13C and expected *H NMR data for Frangufoline.

Table 1: 13C NMR Spectral Data of Frangufoline
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Carbon No. Chemical Shift (6) ppm
1 171.8
3 171.2
4 59.8
5 78.5
8 125.4
9 131.2
10 123.1
11 156.4
12 116.2
13’ 128.9
14' 116.2
1 138.2
2' 129.5
3 128.7
4 126.9
5' 128.7
6' 129.5
N(CHs)2 41.5
a 68.1
B 38.1
y 24.9
o 235
o' 21.7
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" 31.5
B" 19.8
B 16.9

Data obtained from a study on cyclopeptide alkaloids from Ziziphus lotus.[4][5]

Table 2: Expected *H NMR Spectral Data of Frangufoline

S Expected Chemical Expected Expected Coupling
Shift (6) ppm Multiplicity Constant (J) Hz
Aromatic-H 6.5-75 m
Vinyl-H 6.0-7.0 m
N-H 7.0-85 dorbrs
o-H (amino acids) 3.5-5.0 m
, 'Y, 0-H (amino
Ecitjs) ( 0.8-25 m
O-CH ~5.0 d ~4-6
N(CHs)2 ~2.3 s

Note: The expected values are based on typical chemical shifts for similar frangulanine-type
cyclopeptide alkaloids.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of Frangufoline is expected to show characteristic absorption bands for its amide,
aromatic, and ether functionalities.

Table 3: Characteristic IR Absorption Bands for Frangufoline
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Wavenumber (cm~?)

Functional Group

Vibration Type

~3450 N-H Stretching

~3100-3000 Aromatic C-H Stretching

~2960-2850 Aliphatic C-H Stretching

~1660 Amide C=0 (Amide I) Stretching

~1600, ~1475 Aromatic C=C Stretching

~1540 Ami(.je N-H bend, C-N stretch Bending/Stretching

(Amide 11)
~1240 Aryl-O-Alkyl Ether Asymmetric C-O-C Stretching

Data derived from a study that isolated Frangufoline and general IR absorption tables.[5][6][7]

[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation. For Frangufoline (Molecular Weight:

534.70), electrospray ionization (ESI) is a suitable soft ionization technique.

Expected Fragmentation Pattern:

Frangulanine-type alkaloids typically undergo characteristic fragmentation, including cleavage

of the peptide bonds and side chains. The major fragmentation pathways are expected to

involve:

o Loss of the N,N-dimethylphenylalanyl side chain: This would result in a significant fragment

ion.

o Cleavage within the 14-membered ring: This can lead to various smaller fragment ions,

providing information about the sequence of amino acid residues.

o Retro-Diels-Alder (RDA) reaction: This type of fragmentation is common in cyclic systems

containing unsaturation and can provide valuable structural information.
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Caption: Predicted MS fragmentation pathways of Frangufoline.

Experimental Protocols
Isolation of Frangufoline from Ziziphus Species

The following is a generalized protocol for the isolation of cyclopeptide alkaloids, including
Frangufoline, from the plant material of Ziziphus species.
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Caption: General workflow for the isolation of Frangufoline.

Detailed Steps:
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Extraction: The dried and powdered plant material is exhaustively extracted with a suitable
organic solvent such as methanol or ethanol at room temperature.

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to
yield a crude extract.

Fractionation: The crude extract is then subjected to solvent-solvent partitioning. Typically,
this involves partitioning between an aqueous phase and a series of organic solvents of
increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol). The cyclopeptide
alkaloids are often enriched in the ethyl acetate and n-butanol fractions.

Chromatographic Separation: The enriched fractions are subjected to column
chromatography on silica gel. A gradient elution system, for example, a mixture of hexane
and ethyl acetate with increasing polarity, is used to separate the components.

Purification: Fractions containing Frangufoline, as identified by thin-layer chromatography
(TLC) analysis, are pooled and further purified using preparative high-performance liquid
chromatography (HPLC) to obtain the pure compound.

Spectroscopic Analysis

1.

NMR Spectroscopy:

Sample Preparation: A few milligrams of purified Frangufoline are dissolved in a deuterated
solvent (e.g., CDCls or DMSO-ds).

Instrumentation: *H and 3C NMR spectra are recorded on a high-resolution NMR
spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Standard pulse sequences are used to acquire 1D (*H, 13C) and 2D (COSY,
HSQC, HMBC) NMR spectra.

. IR Spectroscopy:

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or
KBr) or as a KBr pellet.

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm~1.

. Mass Spectrometry:
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o Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or
acetonitrile) and introduced into the mass spectrometer.

e Instrumentation: An ESI source coupled with a high-resolution mass analyzer (e.g., Q-TOF or
Orbitrap) is used.

o Data Acquisition: Mass spectra are acquired in positive ion mode. Tandem mass
spectrometry (MS/MS) experiments are performed to obtain fragmentation data.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data and
experimental protocols related to Frangufoline. The presented NMR, IR, and MS data, along
with the generalized isolation and analysis workflows, will be valuable for researchers in natural
product chemistry, medicinal chemistry, and drug development for the unambiguous
identification and further investigation of this promising cyclopeptide alkaloid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of
Frangufoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674050#spectroscopic-data-nmr-ir-ms-of-
frangufoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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